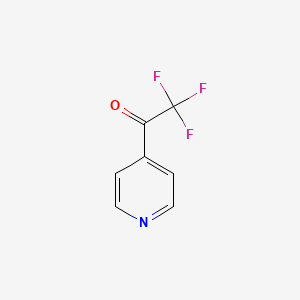

2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-pyridin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO/c8-7(9,10)6(12)5-1-3-11-4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBMJOFVCVUVPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622543 | |

| Record name | 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896137-18-1 | |

| Record name | 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-1-(pyridin-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one

Abstract: This technical guide provides a comprehensive examination of the core physical and chemical properties of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one (CAS No. 896137-18-1). Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes critical data on the compound's structure, physicochemical characteristics, and spectroscopic signature. Furthermore, it details robust, field-proven experimental protocols for the determination of key physical properties, grounding theoretical data in practical, reproducible methodology. The guide aims to serve as an essential resource, enabling informed decision-making in synthesis, formulation, and application of this important fluorinated pyridine building block.

Introduction and Strategic Importance

This compound, also known as 4-(Trifluoroacetyl)pyridine, is a heterocyclic ketone of significant interest in medicinal chemistry and organic synthesis. Its structure uniquely combines a pyridine ring, a common pharmacophore, with a trifluoroacetyl group.

-

Chemical Identity:

-

Significance in Drug Discovery: The incorporation of fluorine atoms or trifluoromethyl (-CF₃) groups into drug candidates is a widely adopted strategy to enhance metabolic stability, binding affinity, and bioavailability.[3] The pyridine moiety is a prevalent structural motif in numerous marketed drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile.[3] This compound therefore serves as a critical building block for synthesizing novel therapeutics where modulation of these properties is desired.

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in both chemical reactions and biological systems. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄F₃NO | [1][2] |

| Molecular Weight | 175.11 g/mol | [1][2] |

| Physical State | Data not consistently available; may be solid or liquid at RT. | [4] |

| Boiling Point | 190.8 ± 35.0 °C at 760 mmHg | [1][3] |

| Melting Point | Not explicitly reported in searches. | [3][4] |

| Solubility | No specific data available. Expected to be soluble in common organic solvents. | [4] |

| Storage | Store in a dry, sealed place, recommended at 2-8°C. | [1][3] |

-

Analysis of Properties:

-

The high boiling point is indicative of strong intermolecular forces, likely dipole-dipole interactions arising from the polar ketone and the electronegative fluorine atoms.

-

The trifluoromethyl group significantly influences the electronic character of the carbonyl group, enhancing its electrophilicity, which is a key consideration for synthetic applications.

-

Spectroscopic and Spectrometric Characterization

Accurate characterization is paramount for compound verification. While specific spectra for this exact compound are not publicly available, the expected spectroscopic data based on its structure are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be dominated by signals from the pyridine ring protons. Protons ortho to the nitrogen (at C2 and C6) would appear as a doublet, and protons meta to the nitrogen (at C3 and C5) would appear as another doublet, both in the aromatic region (typically δ 7.0-9.0 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for the carbonyl carbon (likely δ > 170 ppm), the trifluoromethyl carbon (a quartet due to C-F coupling), and the four unique carbons of the pyridine ring.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single, sharp singlet would be expected, as all three fluorine atoms are chemically equivalent. This is a definitive test for the presence of the -CF₃ group.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of a ketone C=O stretch would be prominent, typically in the range of 1680-1720 cm⁻¹. The presence of the aromatic pyridine ring would be indicated by C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 175.11. Common fragmentation patterns would likely involve the loss of the trifluoromethyl group or cleavage at the carbonyl group.

Experimental Protocols for Property Determination

To ensure data integrity, standardized protocols must be employed. The following sections describe self-validating methodologies for determining critical physical properties.

Protocol: Melting Point Determination (Capillary Method)

Causality: The melting point is a robust indicator of purity.[5] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[5] This protocol uses a slow heating rate near the melting point to ensure thermal equilibrium between the sample and the thermometer, providing an accurate measurement.[6]

Methodology:

-

Sample Preparation: Ensure the crystalline sample is completely dry and finely powdered. Crush any large crystals using a mortar and pestle.[7]

-

Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powdered sample. Tap the sealed end gently on a hard surface or drop the tube through a long glass pipe to pack the solid into the bottom.[6] The packed sample height should be 2-3 mm.[6]

-

Initial Rapid Determination: Place the loaded capillary into a melting point apparatus. Heat the sample rapidly (10-20 °C/min) to find an approximate melting range.[7] This saves time and establishes a target temperature.

-

Accurate Determination: Allow the apparatus to cool at least 20 °C below the approximate melting point.[6] Prepare a fresh capillary tube, as using a previously melted sample can give inaccurate results.[6]

-

Slow Heating: Heat the new sample, ensuring the rate of temperature increase is no more than 1-2 °C per minute as you approach the expected melting point.[8]

-

Data Recording:

-

Record the temperature (T₁) at which the first droplet of liquid appears.

-

Record the temperature (T₂) at which the last solid crystal melts.

-

The melting point is reported as the range T₁ - T₂. A pure compound will have a sharp range of 0.5-2.0 °C.

-

Caption: Workflow for accurate melting point determination.

Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

Causality: Determining thermodynamic solubility is critical for drug development, as it influences bioavailability and formulation strategies.[9][10][11] The shake-flask method is considered the "gold standard" because it allows the system to reach true thermodynamic equilibrium between the solid compound and the solvent.[12]

Methodology:

-

System Preparation: To a series of vials, add a measured volume (e.g., 2 mL) of the desired aqueous buffer or solvent (e.g., phosphate-buffered saline, pH 7.4).

-

Addition of Compound: Add an excess amount of solid this compound to each vial. The excess solid is crucial to ensure saturation is reached and maintained.[11]

-

Equilibration: Seal the vials tightly and place them in a shaker or rotator within a temperature-controlled environment (e.g., 25 °C). Agitate the samples for an extended period (typically 24-48 hours) to ensure equilibrium is achieved.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant (the saturated solution). It is critical not to disturb the solid at the bottom. To ensure no solid particles are transferred, filter the aliquot through a 0.45 µm filter.[9]

-

Quantification: Prepare a series of dilutions from the filtered supernatant. Analyze the concentration of the compound in the diluted samples using a validated analytical method, such as UV-Vis spectroscopy or LC-MS, against a standard calibration curve.[9][10]

-

Calculation: Calculate the original concentration in the saturated supernatant to determine the solubility in units such as mg/mL or µM.

Caption: Gold-standard shake-flask solubility protocol.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

-

Hazard Identification: Based on GHS classifications for similar compounds, it may cause skin irritation, eye irritation, and respiratory irritation.[1]

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Some suppliers recommend refrigerated storage (2-8°C).[3]

Conclusion

This compound is a valuable chemical intermediate with physicochemical properties that make it highly useful in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its trifluoromethyl group imparts unique electronic and metabolic characteristics, while the pyridine core provides a versatile scaffold for drug design. The data and protocols presented in this guide offer a robust framework for the effective and safe utilization of this compound in a research and development setting.

References

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

-

Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

-

NIH National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.

-

Journal of Pharmaceutical and Biomedical Analysis. (2012). A review of methods for solubility determination in biopharmaceutical drug characterization.

-

CymitQuimica. (n.d.). CAS 13472-61-2: 5-Iodo-2-methoxypyridine.

-

Synblock. (n.d.). CAS 896137-18-1 | 2,2,2-Trifluoro-1-pyridin-4-YL-ethanone.

-

BOC Sciences. (n.d.). CAS 13472-61-2 Pyridine,5-iodo-2-methoxy-.

-

Wired Chemist. (n.d.). Determination of Melting Point.

-

iChemical. (n.d.). 5-Iodo-2-methoxypyridine, CAS No. 13472-61-2.

-

Ambeed.com. (n.d.). 13472-61-2 | 5-Iodo-2-methoxypyridine.

-

ChemicalBook. (2025). 2-Methoxy-5-Iodopyridine | 13472-61-2.

-

University of Calgary. (n.d.). Melting point determination.

-

SSERC. (n.d.). Melting point determination.

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.

-

Stanford Research Systems. (n.d.). Melting Point Determination.

-

ChemicalBook. (2022). Ethanone, 2,2,2-trifluoro-1-(4-pyridinyl)- | 896137-18-1.

-

Echemi. (n.d.). Ethanone,2,2,2-trifluoro-1-(4-pyridinyl)- Safety Data Sheets.

-

Chemenu. (n.d.). cas 896137-18-1|| where to buy this compound.

-

CyclicPharma. (n.d.). 2,2,2-trifluoro-1-(pyridin-4-yl)ethanone | CAS No. 896137-18-1.

Sources

- 1. CAS 896137-18-1 | 2,2,2-Trifluoro-1-pyridin-4-YL-ethanone - Synblock [synblock.com]

- 2. cyclicpharma.com [cyclicpharma.com]

- 3. cas 896137-18-1|| where to buy this compound [english.chemenu.com]

- 4. echemi.com [echemi.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. thinksrs.com [thinksrs.com]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. enamine.net [enamine.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 2,2,2-trifluoro-1-(pyridin-4-yl)ethanone (CAS 896137-18-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,2-trifluoro-1-(pyridin-4-yl)ethanone (CAS 896137-18-1), a fluorinated ketone with significant potential in medicinal chemistry and drug discovery. This document details its core molecular and physical properties, explores potential synthetic and purification strategies, and discusses its relevance as a building block in the development of therapeutic agents. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel fluorinated compounds.

Core Molecular and Physical Properties

2,2,2-trifluoro-1-(pyridin-4-yl)ethanone, also known as 4-(trifluoroacetyl)pyridine, is a pyridine derivative distinguished by the presence of a trifluoromethyl ketone group. This structural feature imparts unique physicochemical properties that are highly desirable in drug design, including enhanced metabolic stability, increased binding affinity, and altered lipophilicity.

| Property | Value | Source(s) |

| CAS Number | 896137-18-1 | [1] |

| Molecular Formula | C₇H₄F₃NO | [1] |

| Molecular Weight | 175.11 g/mol | [1] |

| Synonyms | 4-(Trifluoroacetyl)pyridine, 2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-one | [1] |

| Boiling Point | 190.8 ± 35.0 °C at 760 mmHg | [1] |

| Appearance | Not specified, likely a solid or liquid | - |

| Storage | Store in a dry, sealed place | [1] |

Synthesis and Purification Strategies

Proposed Synthetic Pathway: Acylation of a Pyridine Derivative

A common strategy for the synthesis of trifluoromethyl ketones involves the acylation of a suitable precursor with a trifluoroacetylating agent. One potential route for the synthesis of 2,2,2-trifluoro-1-(pyridin-4-yl)ethanone involves the reaction of a 4-substituted pyridine with a trifluoroacetic acid derivative.

A general approach could involve the following key steps:

-

Generation of a 4-pyridyl nucleophile: This could be achieved through the formation of a Grignard reagent or an organolithium species from a 4-halopyridine.

-

Reaction with a trifluoroacetylating agent: The pyridyl nucleophile would then be reacted with an electrophilic source of the trifluoroacetyl group, such as ethyl trifluoroacetate or trifluoroacetic anhydride.

Conceptual Experimental Protocol:

Materials:

-

4-Bromopyridine

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ethyl trifluoroacetate

-

Dry ice/acetone bath

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of 4-bromopyridine in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (4-pyridylmagnesium bromide). The reaction is typically initiated with a small crystal of iodine and maintained under a nitrogen atmosphere.

-

Acylation Reaction: The freshly prepared Grignard reagent is cooled to -78 °C using a dry ice/acetone bath. A solution of ethyl trifluoroacetate in anhydrous diethyl ether is then added dropwise via the dropping funnel. The reaction mixture is stirred at low temperature for a specified period to allow for complete reaction.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The resulting mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure 2,2,2-trifluoro-1-(pyridin-4-yl)ethanone.

Alternative Synthetic Route: From 4-Trifluoromethyl Nicotinic Acid Precursors

Another potential synthetic avenue is suggested by a patent describing the preparation of 4-trifluoromethyl nicotinic acid.[3] This process involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-en-2-one with 3-aminoacrylonitrile to form 4-trifluoromethyl nicotinonitrile.[3] While this yields a nitrile at the 3-position, similar cyclization strategies could potentially be adapted to produce a ketone at the 4-position.

Diagram of a Potential Synthetic Workflow:

Sources

- 1. CAS 896137-18-1 | 2,2,2-Trifluoro-1-pyridin-4-YL-ethanone - Synblock [synblock.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one (CAS No. 896137-18-1).[1] With a molecular formula of C₇H₄F₃NO and a molecular weight of 175.11 g/mol , this compound is of significant interest in medicinal chemistry and drug development due to the prevalence of the trifluoromethyl ketone and pyridine moieties in bioactive molecules.[1] This document outlines the theoretical and practical aspects of its characterization using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not publicly available at the time of this writing, this guide will present predicted data and detailed experimental protocols, providing a robust framework for its synthesis, identification, and purification.

Introduction: The Significance of this compound

The integration of fluorine into pharmaceutical candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group (CF₃), in particular, is a key pharmacophore. When positioned adjacent to a carbonyl group, as in this compound, it imparts unique electronic properties, influencing the reactivity and interaction of the molecule with biological targets. The pyridine ring, a common scaffold in drug discovery, further contributes to the potential pharmacological profile of the compound.

Accurate and unambiguous characterization of such molecules is paramount in the drug development pipeline. Spectroscopic techniques provide the necessary tools to confirm the chemical identity, purity, and structure of synthesized compounds. This guide is designed to be a practical resource for scientists, offering not just data, but also the rationale behind the experimental choices and interpretation of the results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Approach

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For a compound like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.8 - 9.0 | Doublet | 2H | H-2, H-6 (α to N) |

| ~7.8 - 8.0 | Doublet | 2H | H-3, H-5 (β to N) |

Interpretation and Rationale:

The ¹H NMR spectrum is anticipated to be relatively simple, reflecting the symmetry of the 4-substituted pyridine ring.

-

Aromatic Region: The protons on the pyridine ring will appear in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The electron-withdrawing nature of the nitrogen atom will further deshield the α-protons (H-2 and H-6), causing them to resonate at a higher chemical shift compared to the β-protons (H-3 and H-5). The coupling between these adjacent protons will result in a characteristic doublet for each signal.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity (Proton-coupled) | Assignment |

| ~180 - 185 | Quartet | C=O |

| ~150 - 155 | Singlet | C-4 |

| ~148 - 152 | Doublet | C-2, C-6 |

| ~120 - 125 | Doublet | C-3, C-5 |

| ~115 - 120 | Quartet | CF₃ |

Interpretation and Rationale:

The proton-decoupled ¹³C NMR spectrum will provide five distinct signals.

-

Carbonyl Carbon: The ketone carbonyl carbon is expected to be significantly deshielded, appearing at the lowest field (~180-185 ppm). Due to coupling with the three fluorine atoms of the adjacent CF₃ group, this signal will appear as a quartet in the proton-coupled spectrum.

-

Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the trifluoroacetyl substituent. C-4, being directly attached to the electron-withdrawing substituent, will be a singlet. C-2 and C-6 will be deshielded by the nitrogen and appear as doublets in the proton-coupled spectrum. C-3 and C-5 will also be doublets but at a slightly higher field.

-

Trifluoromethyl Carbon: The carbon of the CF₃ group will resonate in the region of 115-120 ppm and will appear as a quartet due to the one-bond coupling with the three fluorine atoms.

Experimental Protocol: Standard ¹³C NMR Acquisition

The experimental setup for ¹³C NMR is similar to that of ¹H NMR, with the key difference being the observation frequency. A proton-decoupled experiment is typically performed to simplify the spectrum to single peaks for each unique carbon.

¹⁹F NMR Spectroscopy: A Sensitive Probe for Fluorine Environments

Predicted ¹⁹F NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -70 to -80 | Singlet | CF₃ |

Interpretation and Rationale:

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms.[2]

-

Trifluoromethyl Group: A single signal is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift is anticipated to be in the typical range for trifluoromethyl ketones. The absence of coupling in a proton-decoupled ¹⁹F NMR spectrum would confirm the assignment.

Experimental Protocol: ¹⁹F NMR Spectroscopy

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By combining the predictive power of spectroscopic theory with detailed experimental protocols, researchers and drug development professionals are equipped with the necessary knowledge to synthesize, identify, and purify this important fluorinated building block. The presented data and methodologies serve as a self-validating system, ensuring the scientific integrity of the characterization process.

References

-

University of Sheffield. 19Flourine NMR. [Link]

-

NIST WebBook. Ethanone, 2,2,2-trifluoro-1-phenyl-. [Link]

-

SpectraBase. 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone - Optional[MS (GC)] - Spectrum. [Link]

Sources

Introduction: The Critical Role of Solubility in Scientific Advancement

An In-depth Technical Guide to the Solubility of 4-(Trifluoroacetyl)pyridine in Organic Solvents

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely academic—it is a critical determinant of a molecule's utility and potential. From dictating the choice of solvent for a chemical reaction to influencing a drug's bioavailability and efficacy, solubility data is paramount.[1]

This guide provides a detailed examination of the solubility of 4-(Trifluoroacetyl)pyridine, a heterocyclic ketone of increasing interest in medicinal chemistry and organic synthesis. We will explore the physicochemical properties that govern its solubility, predict its behavior in various organic solvents, and provide a robust experimental protocol for its quantitative determination.

Physicochemical Characterization of 4-(Trifluoroacetyl)pyridine

To understand the solubility of 4-(Trifluoroacetyl)pyridine, we must first dissect its molecular structure and the functional groups that define its character. The molecule consists of a pyridine ring functionalized with a trifluoroacetyl group at the 4-position.

-

Pyridine Ring: The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. This nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor and imparting a polar character to the molecule.[2]

-

Carbonyl Group (C=O): The ketone's carbonyl group is highly polar, with the oxygen atom being electronegative and the carbon atom being electropositive.[3][4] The oxygen's lone pairs can act as hydrogen bond acceptors, significantly influencing interactions with protic solvents.

-

Trifluoromethyl Group (-CF₃): The -CF₃ group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature impacts the electron density of the entire molecule.[5][6] Furthermore, the C-F bonds are highly stable, and the group itself increases the molecule's lipophilicity (fat-solubility), a property that can enhance membrane permeability and solubility in less polar environments.[5][7]

The combination of the polar pyridine ring and carbonyl group with the lipophilic and strongly electron-withdrawing trifluoromethyl group results in a molecule with a complex and nuanced solubility profile.

Fundamental Principles of Solubility: "Like Dissolves Like"

The adage "like dissolves like" provides a foundational framework for predicting solubility.[8] This principle is rooted in the nature of intermolecular forces between solute and solvent molecules. A solute will dissolve in a solvent if the energy released from the new solute-solvent interactions is sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.

For 4-(Trifluoroacetyl)pyridine, the key interactions are:

-

Dipole-Dipole Interactions: Due to the polar carbonyl group and the pyridine ring, the molecule possesses a significant dipole moment, allowing for strong interactions with other polar solvent molecules.[4]

-

Hydrogen Bonding: The pyridine nitrogen and the carbonyl oxygen can act as hydrogen bond acceptors, forming strong bonds with protic solvents (e.g., alcohols, water).[3][9]

-

Van der Waals Forces: These forces, although weaker, are present in all molecular interactions and will be the primary mode of interaction with non-polar solvents. The presence of the trifluoromethyl group can enhance these interactions.[6]

Predicted Solubility Profile of 4-(Trifluoroacetyl)pyridine

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The solvent's hydroxyl (-OH) group can act as a hydrogen bond donor to the pyridine nitrogen and carbonyl oxygen of the solute. Strong dipole-dipole interactions also contribute. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | Strong dipole-dipole interactions between the polar solvent and the highly polar solute are the primary driving force. Ketones are generally soluble in these solvents.[10][11] |

| Non-Polar | Hexane, Cyclohexane, Toluene | Low to Moderate | The overall polarity of 4-(Trifluoroacetyl)pyridine limits its solubility in non-polar solvents. However, the lipophilic trifluoromethyl group and the aromatic pyridine ring may allow for some solubility, particularly in aromatic solvents like toluene through π-π stacking interactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can engage in dipole-dipole interactions. They are effective at dissolving a wide range of organic compounds. |

Diagram of Intermolecular Interactions

The following diagram illustrates the potential interactions between 4-(Trifluoroacetyl)pyridine and different solvent types, which forms the basis for the solubility predictions.

Caption: Intermolecular forces governing solubility.

Experimental Protocol: Quantitative Solubility Determination

To move beyond prediction and obtain precise solubility data, a rigorous experimental protocol is essential. The isothermal equilibrium method is a reliable and widely accepted technique.[12] This protocol is designed to be self-validating by ensuring that a true equilibrium state is reached and accurately measured.

Objective: To determine the saturation solubility of 4-(Trifluoroacetyl)pyridine in a selected organic solvent at a specific temperature.

Materials:

-

4-(Trifluoroacetyl)pyridine (high purity)

-

Selected organic solvent (HPLC grade or equivalent)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another quantitative analysis instrument.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid 4-(Trifluoroacetyl)pyridine to a known volume of the chosen solvent in a sealed vial. "Excess" means that undissolved solid should be clearly visible. This ensures that the resulting solution is saturated.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary time-course study can be run to determine the minimum time to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to prevent undissolved solid from contaminating the sample.

-

-

Quantification:

-

Accurately dilute a known volume of the saturated solution with the solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated quantitative method (e.g., HPLC).

-

Calculate the concentration of 4-(Trifluoroacetyl)pyridine in the original saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

-

Validation and Controls:

-

Run the experiment in triplicate to ensure reproducibility.

-

Prepare a calibration curve using standard solutions of 4-(Trifluoroacetyl)pyridine of known concentrations to ensure accurate quantification.

-

Analyze a blank solvent sample to ensure no interfering peaks are present.

-

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Workflow for solubility determination.

Conclusion

4-(Trifluoroacetyl)pyridine is a polar molecule whose solubility is governed by a balance of strong dipole-dipole interactions, hydrogen bonding capabilities, and the lipophilic character of the trifluoromethyl group. It is predicted to be highly soluble in polar protic and aprotic organic solvents, with lower solubility in non-polar media. This profile makes it a versatile compound for use in a wide array of reaction conditions common in drug discovery and chemical synthesis. While these predictions provide a strong theoretical foundation, the provided experimental protocol offers a robust pathway for obtaining the precise, quantitative data necessary for advanced research and development applications.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Columbia University. [Link]

-

Physical Properties of Ketones and Aldehydes. OpenOChem Learn. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. University of California, Los Angeles. [Link]

-

Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. [Link]

-

Solubility of Organic Compounds. University of Toronto. [Link]

-

Experiment 727: Organic Compound Functional Groups. Chemistry LibreTexts. [Link]

-

14.10: Properties of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Physical Properties of Aldehydes and Ketones: Solubility, Chemical Formula. EMBIBE. [Link]

-

24.3 Physical Properties of Aldehydes and Ketones. Open Library Publishing Platform. [Link]

-

Ketone. Wikipedia. [Link]

-

4-(Trifluoromethyl)pyridine. PubChem. [Link]

-

Pyridine. Solubility of Things. [Link]

-

SOLUBILITY DATA SERIES. International Union of Pure and Applied Chemistry. [Link]

Sources

- 1. srdata.nist.gov [srdata.nist.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Ketone - Wikipedia [en.wikipedia.org]

- 4. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 8. chem.ws [chem.ws]

- 9. embibe.com [embibe.com]

- 10. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

Electrophilicity of trifluoromethyl ketones in pyridyl systems

The incorporation of the CF3 group and the pyridine ring also favorably impacts key drug-like properties, such as metabolic stability, lipophilicity, and cell membrane permeability, which are critical for developing effective therapeutics. [3][14]

Experimental Protocols

The following protocols are provided as a trusted, self-validating framework for the synthesis and evaluation of pyridyl trifluoromethyl ketones.

Protocol: Synthesis of a Pyridyl TFMK via Nucleophilic Trifluoromethylation

This protocol describes the synthesis of 1-(pyridin-2-yl)-2,2,2-trifluoroethan-1-one from methyl picolinate using TMSCF3.

Materials:

-

Methyl 2-picolinate

-

Trifluoromethyl)trimethylsilane (TMSCF3, Ruppert-Prakash Reagent)

-

Tetrabutylammonium fluoride (TBAF), 1M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous NH4Cl

-

Ethyl acetate

-

Brine

-

Anhydrous MgSO4

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add methyl 2-picolinate (1.0 eq) and anhydrous THF (to make a 0.2 M solution). Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Add TMSCF3 (1.5 eq) dropwise to the stirred solution.

-

Initiation: Add TBAF solution (0.1 eq) dropwise via syringe. Causality: TBAF provides the fluoride ion needed to activate the TMSCF3, forming the nucleophilic trifluoromethide anion in situ. [6]A catalytic amount is sufficient to turn over the reaction.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature over 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting ester is consumed.

-

Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl.

-

Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure pyridyl trifluoromethyl ketone.

-

Validation: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, 19F NMR, and high-resolution mass spectrometry (HRMS). The presence of a characteristic quartet in the 1H NMR for any adjacent protons and a singlet in the 19F NMR confirms the CF3 group's successful installation.

Protocol: Assay for Serine Protease Inhibition

This protocol outlines a method to determine the IC50 value of a pyridyl TFMK against a model serine protease, such as trypsin, using a chromogenic substrate.

Materials:

-

Trypsin (from bovine pancreas)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2)

-

Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA)

-

Test Inhibitor (Pyridyl TFMK), stock solution in DMSO

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of the pyridyl TFMK in DMSO. Then, dilute these solutions further into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in all wells is constant and low (<1%).

-

Assay Plate Setup:

-

Add assay buffer to all wells.

-

Add the diluted inhibitor solutions to the test wells.

-

Add an equivalent volume of buffer with DMSO to the "no inhibitor" control wells.

-

Add trypsin solution to all wells except the "substrate blank" wells.

-

-

Pre-incubation: Pre-incubate the plate at 37 °C for 15 minutes. Causality: This allows the inhibitor to bind to the enzyme and form the hemiketal adduct before the substrate is introduced, which is crucial for time-dependent or slow-binding inhibitors.

-

Reaction Initiation: Add the chromogenic substrate (BApNA) to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37 °C. Measure the absorbance at 405 nm every minute for 20-30 minutes. The cleavage of BApNA by trypsin releases p-nitroaniline, which absorbs at this wavelength.

-

Data Analysis:

-

Calculate the reaction rate (velocity) for each well from the linear portion of the absorbance vs. time plot.

-

Normalize the rates of the inhibitor-containing wells to the "no inhibitor" control (set as 100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

-

Validation: The self-validating nature of this protocol is confirmed by obtaining a clear sigmoidal dose-response curve, indicating a specific inhibitory effect of the compound on the enzyme's activity.

References

-

Spacil, Z., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. Available at: [Link]

-

Kieffer, M. E., et al. (2019). Nucleophilic Addition of Benzylboronates to Activated Ketones. PMC - NIH. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. ResearchGate. Available at: [Link]

-

Semantic Scholar. (n.d.). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethylated Pyridines in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PMC - NIH. Available at: [Link]

-

Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Trifluoromethyl carbinol synthesis. Organic Chemistry Portal. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Synthesis of Trifluoromethyl Pyridine Derivatives: A Practical Guide. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

MDPI. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. MDPI. Available at: [Link]

-

Billard, T. (n.d.). Electrophilic trifluoromethylation of carbonyl compounds and their nitrogen derivatives under copper catalysis. Chemical Communications (RSC Publishing). Available at: [Link]

-

Micale, N., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. MDPI. Available at: [Link]

-

Ogawa, Y., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

-

Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. Available at: [Link]

-

Kelly, C. B., et al. (2013). Trifluoromethyl ketones: properties, preparation, and application. PubMed. Available at: [Link]

-

Sci-Hub. (n.d.). The Use of Trifluoroacetaldehyde Ethyl Hemiacetal or Hydrate in a Simple and Practical Regioselective Synthesis of β-Hydroxy-β-trifluoromethyl Ketones from Enamines and Imines. Sci-Hub. Available at: [Link]

-

Itoh, T., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters - ACS Publications. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trifluoromethyl carbinol synthesis [organic-chemistry.org]

The Trifluoromethyl Group: A Paradigm Shift in Pyridine Chemistry for Advanced Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into the pyridine scaffold represents a transformative approach in modern chemistry, profoundly altering the molecule's fundamental properties to unlock enhanced functionalities. This guide provides a comprehensive exploration of the multifaceted role of the CF3 group in modifying pyridine reactivity. We will delve into the underlying electronic principles, examine the consequent shifts in reaction dynamics for both nucleophilic and electrophilic substitutions, and contextualize these changes within the demanding frameworks of pharmaceutical and agrochemical development. This document serves as a technical resource, synthesizing foundational theory with practical applications, including detailed protocols and quantitative data, to empower researchers in harnessing the full potential of trifluoromethylated pyridines.

Introduction: The Strategic Value of Trifluoromethylation

Pyridine, a cornerstone heterocyclic compound, is a ubiquitous structural motif in a vast array of functional molecules, from life-saving pharmaceuticals to high-performance agrochemicals.[1] However, the optimization of lead compounds often necessitates fine-tuning of their physicochemical and biological properties. The introduction of a trifluoromethyl (CF3) group is a premier strategy for achieving this, offering a unique combination of steric and electronic characteristics that can dramatically enhance molecular performance.[2]

The CF3 group is far more than a simple methyl mimic. Its three fluorine atoms, the most electronegative elements, create a powerful electron sink, fundamentally altering the electron distribution within the pyridine ring.[3][4] This modification has profound implications, influencing the pyridine's basicity, its susceptibility to metabolic attack, and its interactions with biological targets.[5][6] Consequently, trifluoromethylpyridine (TFMP) derivatives have become critical components in numerous commercial products, including drugs like the anti-cancer agent Apalutamide and herbicides such as Fluazifop-butyl.[3][7][8] This guide will systematically dissect the principles behind this powerful modification and its practical application.

Fundamental Electronic Effects of the Trifluoromethyl Group

The transformative power of the CF3 group stems from its potent electron-withdrawing nature, which operates through two primary mechanisms: the negative inductive effect (-I) and, to a lesser extent, a weak resonance effect.[9]

-

Inductive Effect (-I): The high electronegativity of the three fluorine atoms (3.98 on the Pauling scale) pulls electron density away from the attached carbon atom.[7] This effect is transmitted through the sigma bonds of the pyridine ring, significantly reducing the electron density across the entire aromatic system. This makes the trifluoromethyl group one of the strongest electron-withdrawing groups used in medicinal chemistry.[4]

-

Resonance Effect: While weaker than its inductive effect, the CF3 group can participate in resonance, further delocalizing electron density. This is particularly relevant when the group is positioned at the 2- or 4-positions of the pyridine ring, where it can directly stabilize negative charge in reaction intermediates.

This powerful electronic pull is quantitatively captured by the Hammett constant (σp), which for the CF3 group is approximately +0.54, indicating its strong electron-withdrawing capability.[7][10]

Caption: Inductive electron withdrawal by the CF3 group.

Impact on Pyridine Basicity (pKa)

One of the most immediate and predictable consequences of trifluoromethylation is a significant reduction in the basicity of the pyridine nitrogen. The electron-withdrawing CF3 group decreases the electron density on the nitrogen atom, making it a weaker proton acceptor.[3][9] This is reflected in a lower acid dissociation constant (pKa) for the conjugate acid.

The magnitude of this pKa reduction is highly dependent on the position of the CF3 group relative to the nitrogen atom. The effect is most pronounced when the substituent is in the ortho (2-position) or para (4-position) due to the combined influence of inductive and resonance effects.

| Compound | pKa of Conjugate Acid |

| Pyridine | ~5.2 |

| 2-Trifluoromethylpyridine | ~0.60 (Predicted)[9] |

| 3-Trifluoromethylpyridine | 2.84[9] |

| 4-Trifluoromethylpyridine | 3.48[9] |

Table 1. Comparative pKa values of trifluoromethylpyridine isomers. A lower pKa indicates reduced basicity.[9]

This modulation of basicity is a critical tool in drug design. By tuning the pKa, scientists can control the ionization state of a molecule at physiological pH, which in turn influences its solubility, membrane permeability, and binding interactions with target proteins.

Altered Reactivity in Aromatic Substitution

The profound electronic perturbation caused by the CF3 group fundamentally alters the pyridine ring's reactivity towards both electrophilic and nucleophilic attack.

Deactivation towards Electrophilic Aromatic Substitution (SEAr)

Pyridine itself is already less reactive than benzene in electrophilic aromatic substitution (SEAr) reactions due to the electronegativity of the nitrogen atom.[11] The addition of a strongly electron-withdrawing CF3 group further deactivates the ring, making SEAr reactions exceptionally challenging.[12] The reduced electron density makes the ring a poor nucleophile, unable to effectively attack common electrophiles.[13][14] Reactions like nitration or Friedel-Crafts alkylation, if they proceed at all, require harsh conditions and often result in low yields.[11] When substitution does occur, it is directed to the meta-position (3- and 5-positions) relative to both the nitrogen and the CF3 group, as these positions are the least deactivated.[12]

Activation towards Nucleophilic Aromatic Substitution (SNAr)

Conversely, the CF3 group strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), particularly when positioned ortho or para to a suitable leaving group (e.g., a halide).[7][15] The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate.[16]

The electron-withdrawing CF3 group facilitates this reaction in two ways:

-

Increased Electrophilicity: It makes the carbon atom attached to the leaving group more electron-deficient and thus more susceptible to attack by a nucleophile.[15]

-

Stabilization of Intermediates: It effectively stabilizes the negative charge of the Meisenheimer complex through resonance and induction, lowering the activation energy of the rate-determining step.[15][16]

This enhanced reactivity makes SNAr a powerful and reliable method for elaborating trifluoromethylated pyridine scaffolds, allowing for the introduction of a wide range of nucleophiles (amines, alkoxides, thiols) to build molecular complexity.[17][18]

Caption: Generalized workflow for SNAr on a trifluoromethylpyridine.

Role in Drug Design and Medicinal Chemistry

The unique properties conferred by the CF3 group are highly advantageous in drug discovery and development, impacting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[19][20]

Enhanced Metabolic Stability

A primary application of trifluoromethylation is to block metabolic oxidation.[3][5] Aromatic rings and adjacent alkyl groups are often sites of metabolism by cytochrome P450 (CYP) enzymes. Replacing a metabolically labile methyl group with a robust CF3 group, or placing a CF3 group on the ring itself, can prevent this enzymatic degradation.[6] The carbon-fluorine bond is exceptionally strong, and the electron-deficient nature of the trifluoromethylated ring makes it resistant to oxidative metabolism.[2] This leads to an increased drug half-life, improved bioavailability, and a lower required dose.[5]

Caption: CF3 group blocking a site of oxidative metabolism.

Modulation of Lipophilicity

The CF3 group is significantly more lipophilic than a hydrogen atom and has a lipophilicity comparable to a chlorine or ethyl group. This property can be exploited to enhance a drug's ability to cross cellular membranes and the blood-brain barrier.[21] Increased lipophilicity can improve absorption and distribution, but must be carefully balanced to avoid issues with solubility and off-target toxicity.

Bioisosterism and Target Binding

The CF3 group is often used as a bioisostere for other chemical groups, such as a methyl or chloro group.[3] While sterically larger than a methyl group, its electronic properties are vastly different. This allows chemists to probe the electronic requirements of a binding pocket.[2] The CF3 group can participate in favorable non-covalent interactions, including dipole-dipole and halogen bonding, which can enhance binding affinity to the target protein.[2][22][23]

Synthetic Methodologies

The synthesis of trifluoromethylpyridines can be broadly categorized into two strategies: late-stage trifluoromethylation of a pre-formed pyridine ring, or the construction of the pyridine ring from a CF3-containing building block.[24][25]

Late-Stage Trifluoromethylation

This approach involves introducing the CF3 group onto an existing pyridine derivative.

-

Halogen Exchange (Halex) Reaction: A classic industrial method involves the high-temperature reaction of a trichloromethylpyridine with hydrogen fluoride (HF) or other fluoride sources to exchange chlorine atoms for fluorine.[7]

-

Radical Trifluoromethylation: Modern methods often employ radical trifluoromethylating reagents (e.g., Langlois' reagent, Togni's reagents) under photoredox or other radical initiation conditions.[19][26] These methods offer milder conditions and broader functional group tolerance.

Building Block Approach (Cyclocondensation)

This strategy involves constructing the pyridine ring from smaller, acyclic precursors that already contain the CF3 group.[10][27] Common building blocks include trifluoroacetyl-containing compounds like ethyl 4,4,4-trifluoro-3-oxobutanoate.[7][25] These components undergo cyclocondensation reactions with other reagents to form the final trifluoromethylated pyridine ring. This method is particularly useful for accessing substitution patterns that are difficult to obtain via late-stage functionalization.

Experimental Protocol: Nucleophilic Aromatic Substitution

Objective: To synthesize 2-methoxy-4-(trifluoromethyl)pyridine from 2-chloro-4-(trifluoromethyl)pyridine, demonstrating the activation of the pyridine ring towards SNAr by the CF3 group.

Materials:

-

2-Chloro-4-(trifluoromethyl)pyridine

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq).

-

Solvent and Reagent Addition: Dissolve the starting material in anhydrous methanol. In a separate flask, prepare a solution of sodium methoxide (1.2 eq) in anhydrous methanol.

-

Reaction: Add the sodium methoxide solution dropwise to the stirred solution of the pyridine derivative at room temperature.

-

Heating: After the addition is complete, heat the reaction mixture to reflux (approx. 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure 2-methoxy-4-(trifluoromethyl)pyridine.

Self-Validation: The success of the protocol is validated by the high conversion of the starting material to the desired product, which is readily confirmed by comparing the spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS) of the product with literature values. The high yield demonstrates the activating effect of the para-CF3 group on the SNAr reaction.

Conclusion and Future Outlook

The trifluoromethyl group is an indispensable tool in the design of advanced pyridine-based molecules. Its powerful electron-withdrawing properties fundamentally reshape the electronic landscape of the pyridine ring, leading to predictable and advantageous modifications in basicity, reactivity, and metabolic stability. By deactivating the ring towards electrophilic attack and strongly activating it for nucleophilic substitution, the CF3 group provides a robust synthetic handle for molecular elaboration. For professionals in drug development and agrochemical research, a deep understanding of these principles is crucial for the rational design of next-generation compounds with superior performance profiles. As synthetic methods for trifluoromethylation continue to evolve, offering greater efficiency and selectivity, the strategic application of trifluoromethylpyridines is set to expand, further solidifying their role as a cornerstone of modern chemical innovation.[7][24]

References

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 254–266. Available from: [Link]

-

Zajac, M. A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(23), 8215. Available from: [Link]

-

Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available from: [Link]

-

Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available from: [Link]

-

Wikipedia. (n.d.). Trifluoromethyl group. Wikipedia. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

RSC Publishing. (n.d.). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available from: [Link]

-

ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Available from: [Link]

-

ResearchGate. (2022). The importance of trifluoromethyl pyridines in crop protection. ResearchGate. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of Trifluoromethylpyridine Derivatives in Agrochemicals and Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Kobayashi, Y., & Kumadaki, I. (1980). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research, 13(12), 464-470. Available from: [Link]

-

Prakash, G. K. S., et al. (2009). Superelectrophiles and the effects of trifluoromethyl substituents. Journal of the American Chemical Society, 131(42), 15132–15133. Available from: [Link]

-

Ngai, M.-Y., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7114-7119. Available from: [Link]

-

Jouffroy, M., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, 25(27), 5064–5068. Available from: [Link]

-

Um, I.-H., et al. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 75(15), 5089–5095. Available from: [Link]

-

Tseng, C.-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049–5062. Available from: [Link]

-

Tseng, C.-C., et al. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository. Available from: [Link]

-

ResearchGate. (2021). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. Available from: [Link]

-

RSC Publishing. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. Available from: [Link]

-

YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. Available from: [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]

- J. Phys. Org. Chem. (2019). Aqueous pKa values. J. Phys. Org. Chem., 32, e3940.

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Wikipedia. Available from: [Link]

-

YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. Available from: [Link]

-

Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available from: [Link]

Sources

- 1. Analogues of CF3-Pyridine for Drug Design - Enamine [enamine.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iskweb.co.jp [iskweb.co.jp]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 19. mdpi.com [mdpi.com]

- 20. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. nbinno.com [nbinno.com]

- 22. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 23. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 24. nbinno.com [nbinno.com]

- 25. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 26. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

The Ascendancy of Trifluoromethylpyridines in Modern Medicinal Chemistry: A Technical Guide

Abstract

The strategic incorporation of the trifluoromethyl group into the pyridine scaffold has emerged as a cornerstone of modern drug discovery, unlocking unprecedented advancements in therapeutic efficacy and pharmacokinetic profiles. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the pivotal role of trifluoromethylpyridines in medicinal chemistry. We will delve into the profound impact of the trifluoromethyl moiety on molecular properties, explore robust synthetic strategies for accessing these critical building blocks, and examine their application in the development of innovative therapeutics through illustrative case studies. This guide is designed to be a practical and authoritative resource, bridging the gap between theoretical concepts and their real-world application in the pharmaceutical landscape.

The Trifluoromethyl Group: A Game-Changer in Drug Design

The trifluoromethyl (-CF3) group, once a synthetic curiosity, is now a celebrated functional group in the medicinal chemist's toolkit. Its unique electronic and steric properties confer a range of desirable attributes upon a parent molecule, often transforming a promising lead compound into a viable drug candidate. When appended to a pyridine ring, a common motif in pharmaceuticals, these effects are particularly pronounced.

Modulation of Physicochemical Properties

The introduction of a trifluoromethyl group dramatically alters the physicochemical properties of the pyridine ring, influencing its behavior in biological systems.

-

Increased Lipophilicity: The -CF3 group is significantly more lipophilic than a methyl group or a hydrogen atom.[1][2] This enhanced lipophilicity can improve a drug's ability to cross cell membranes, a critical factor for reaching intracellular targets.[3] However, a careful balance must be struck, as excessive lipophilicity can lead to poor aqueous solubility and off-target effects.[2]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[3][4] By replacing a metabolically labile group (like a methyl group) with a -CF3 group, medicinal chemists can block a key metabolic pathway, thereby increasing the drug's half-life and bioavailability.[4][5]

-

Modulation of pKa: The potent electron-withdrawing nature of the trifluoromethyl group significantly reduces the basicity of the pyridine nitrogen, leading to a lower pKa.[1][2] This alteration of the ionization state at physiological pH can have profound effects on drug-receptor interactions, solubility, and pharmacokinetic properties.[2]

Enhancing Biological Activity

The trifluoromethyl group can also directly contribute to a drug's pharmacodynamic profile.

-

Improved Binding Affinity: The steric bulk of the -CF3 group can promote favorable van der Waals interactions within the binding pocket of a target protein.[1] Furthermore, the polarized C-F bonds can participate in non-covalent interactions, such as dipole-dipole interactions and halogen bonding, which can further enhance binding affinity.[1][6]

-

Bioisosterism: The trifluoromethyl group is often employed as a bioisostere for other chemical groups, such as the methyl or chloro groups.[3][7] This allows for the fine-tuning of a molecule's properties while maintaining its overall shape and ability to interact with its biological target.

The following table summarizes the quantitative impact of trifluoromethylation on key molecular properties:

| Property | Non-Fluorinated Analog | Trifluoromethylated Analog | Rationale for Change |

| LogP (Lipophilicity) | Lower | Higher | The hydrophobic nature of the C-F bonds increases lipophilicity.[1][2] |

| pKa (Basicity) | Higher | Lower | The strong electron-withdrawing effect of the -CF3 group decreases electron density on the pyridine nitrogen.[1][2] |

| Metabolic Half-life (t½) | Shorter | Longer | The high strength of the C-F bond resists enzymatic cleavage, blocking metabolic pathways.[3][4] |

| Intrinsic Clearance (CLint) | Higher | Lower | Reduced metabolic rate leads to slower clearance of the parent drug.[4] |

Synthetic Strategies for Accessing Trifluoromethylpyridines

The growing importance of trifluoromethylpyridines has spurred the development of a diverse array of synthetic methodologies for their preparation. The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the process.

Halogen Exchange Reactions

One of the most established methods for introducing a trifluoromethyl group is through the fluorination of a trichloromethylpyridine precursor. This is typically achieved using a fluorinating agent such as hydrogen fluoride (HF) under high pressure and temperature, often in the presence of a metal halide catalyst.[8]

Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine via Halogen Exchange

This protocol is a generalized representation based on established literature.[8]

-

Reaction Setup: In a suitable pressure reactor, combine 2-chloro-5-(trichloromethyl)pyridine (1.0 eq) and a metal halide catalyst, such as anhydrous FeCl3 (1-10 mol%).

-

Addition of HF: Carefully add at least 3 molar equivalents of anhydrous HF to the reaction mixture.

-

Reaction Conditions: Seal the reactor and heat to a temperature in the range of 150-250°C. The reaction is conducted under superatmospheric pressure (e.g., 5-1200 psig).

-

Monitoring and Work-up: Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS). Upon completion, cool the reactor and carefully vent any excess HF. The reaction mixture is then subjected to a standard aqueous work-up and purification by distillation or chromatography to afford 2-chloro-5-(trifluoromethyl)pyridine.

Building Block Approaches

An alternative strategy involves the construction of the pyridine ring from precursors that already contain the trifluoromethyl group.[9] This approach is particularly useful for accessing specific isomers that may be difficult to obtain through direct trifluoromethylation.

Diagram: Building Block Strategy for Trifluoromethylpyridine Synthesis

Caption: A generalized workflow for the synthesis of trifluoromethylpyridines using a building block approach.

Direct C-H Trifluoromethylation

More recently, methods for the direct trifluoromethylation of the pyridine C-H bonds have gained significant attention.[10][11] These reactions often employ radical, nucleophilic, or electrophilic trifluoromethylating reagents and can offer a more atom-economical route to the desired products. Regioselectivity can be a challenge in these reactions, but strategies such as the use of directing groups or the activation of the pyridine ring (e.g., through N-oxide or N-methylpyridinium salt formation) have been developed to address this.[10][12]

Case Study: Trifluoromethylpyridines in Kinase Inhibition

The development of kinase inhibitors is a major focus of modern oncology research. The trifluoromethylpyridine scaffold has proven to be a valuable component in the design of potent and selective kinase inhibitors.

The PI3K/mTOR Signaling Pathway

The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[13] Its dysregulation is a common feature of many human cancers, making it an attractive target for therapeutic intervention.

Diagram: Simplified PI3K/mTOR Signaling Pathway

Caption: Simplified representation of the PI3K/mTOR signaling pathway and the points of inhibition by Bimiralisib.

Bimiralisib (PQR309): A Case Study in Drug Development

Bimiralisib (PQR309) is a potent, brain-penetrant, pan-class I PI3K/mTOR inhibitor that has been investigated as a clinical candidate in oncology.[13] A key structural feature of Bimiralisib is the 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine core. The trifluoromethyl group in this molecule plays a crucial role in its pharmacological profile, likely contributing to its potency and pharmacokinetic properties.

The synthesis of Bimiralisib involves a key Suzuki cross-coupling reaction, highlighting the utility of functionalized trifluoromethylpyridines as building blocks in the construction of complex drug molecules.[14]

Experimental Protocol: Suzuki Cross-Coupling for the Synthesis of a Bimiralisib Precursor

This protocol is a generalized representation based on established literature.[14]

-

Reaction Setup: In a reaction vessel, combine 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine (1.0 eq), 2-amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester (1.2 eq), a suitable base such as potassium carbonate (3.0 eq), and a palladium catalyst system (e.g., Pd(OAc)2 and SPhos).

-

Solvent and Degassing: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

-

Reaction Conditions: Heat the reaction mixture to 80-100°C with vigorous stirring under an inert atmosphere.

-